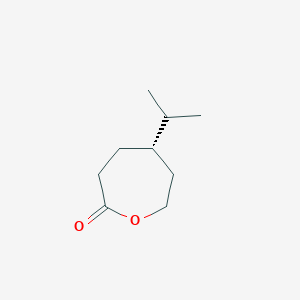
(5S)-5-propan-2-yloxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-propan-2-yloxepan-2-one is a cyclic organic compound that belongs to the family of oxepanes. It is commonly referred to as tetrahydro-5-oxofuran-2-carboxylic acid or 5-oxo-tetrahydrofuran-2-carboxylic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, material science, and chemical synthesis.
Wirkmechanismus
The mechanism of action of (5S)-5-propan-2-yloxepan-2-one is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase leads to an increase in the concentration of acetylcholine and butyrylcholine, respectively, which results in improved cognitive function. Similarly, the inhibition of monoamine oxidase leads to an increase in the concentration of monoamine neurotransmitters, such as dopamine and serotonin, which results in improved mood.
Biochemische Und Physiologische Effekte
(5S)-5-propan-2-yloxepan-2-one has been shown to exhibit several biochemical and physiological effects. For instance, it has been reported to possess antioxidant activity, which protects cells from oxidative damage. Additionally, it has been shown to modulate the immune system, leading to an increase in the production of cytokines and chemokines. Moreover, this compound has been reported to possess anti-inflammatory activity, which reduces inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (5S)-5-propan-2-yloxepan-2-one in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Additionally, it exhibits inhibitory activity against several enzymes, which makes it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on (5S)-5-propan-2-yloxepan-2-one. One potential direction is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the synthesis of analogs of this compound with improved properties, such as increased solubility and potency. Additionally, the study of the structure-activity relationship of this compound could provide insights into its mechanism of action and lead to the development of more potent inhibitors of enzymes involved in various biological processes.
Synthesemethoden
The synthesis of (5S)-5-propan-2-yloxepan-2-one can be achieved through several methods, including the oxidation of 2-hydroxy-4-methylpentanoic acid, the reaction of 2-methyl-1,3-propanediol with maleic anhydride, and the cyclization of 4-hydroxy-2-pentanone. However, the most common method involves the reaction of 2-methyl-1,3-propanediol with maleic anhydride in the presence of a catalyst, followed by the hydrolysis of the resulting diester.
Wissenschaftliche Forschungsanwendungen
(5S)-5-propan-2-yloxepan-2-one has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, it has been reported to possess anticonvulsant, antitumor, and antiviral properties. Moreover, this compound has been used as a building block for the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
151357-02-7 |
|---|---|
Produktname |
(5S)-5-propan-2-yloxepan-2-one |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(5S)-5-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-3-4-9(10)11-6-5-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
DDGNHMWGQKMERH-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)[C@H]1CCC(=O)OCC1 |
SMILES |
CC(C)C1CCC(=O)OCC1 |
Kanonische SMILES |
CC(C)C1CCC(=O)OCC1 |
Synonyme |
2-Oxepanone,5-(1-methylethyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



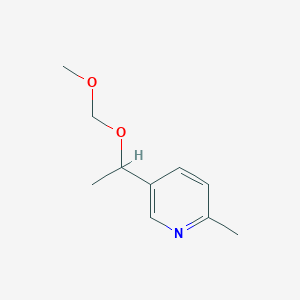
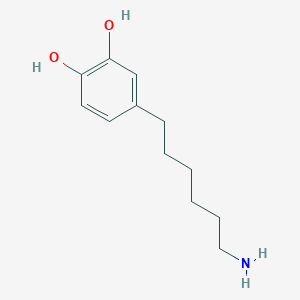
![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B123588.png)
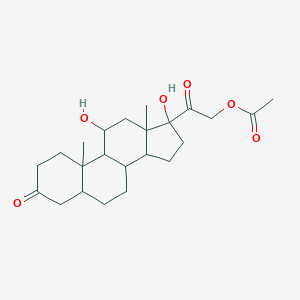
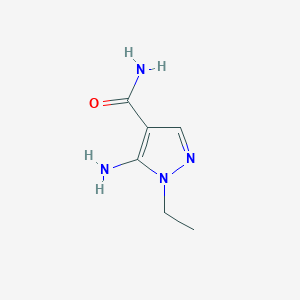
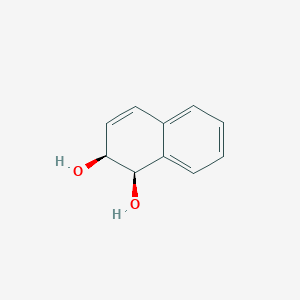
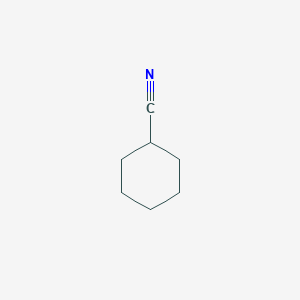
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
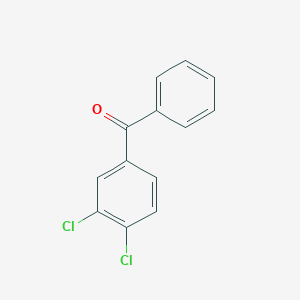
![azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate](/img/structure/B123612.png)
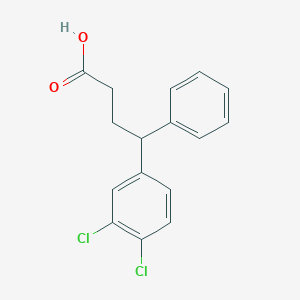

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)